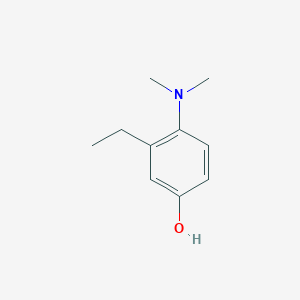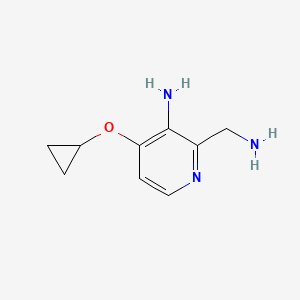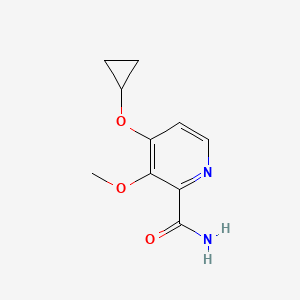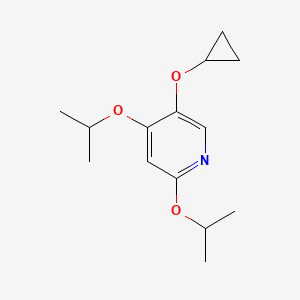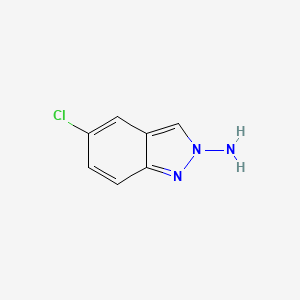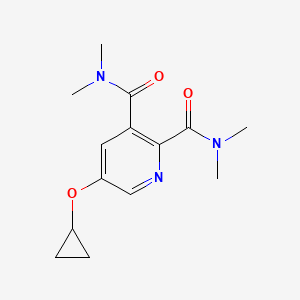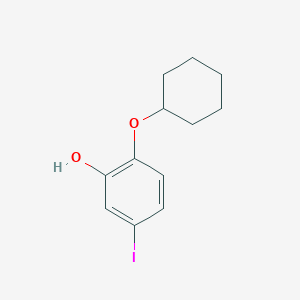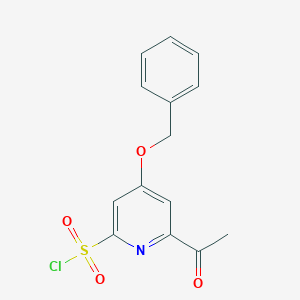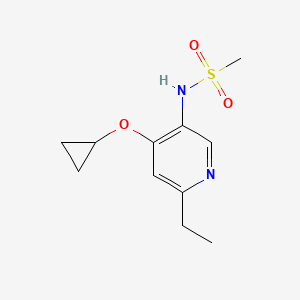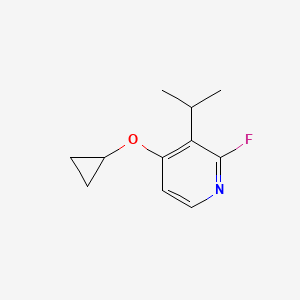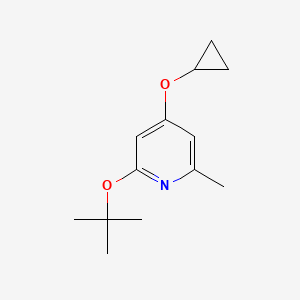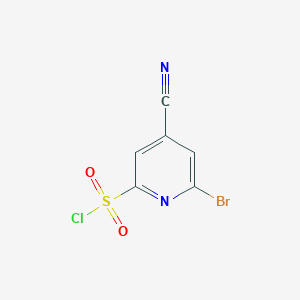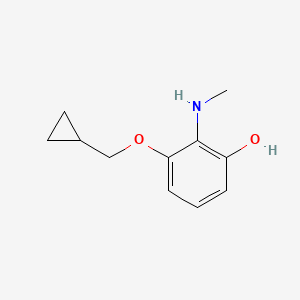
2-Hydroxy-N-methyl-3-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Hydroxy-N-methyl-3-sulfamoylbenzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. Industrial production methods typically involve similar condensation reactions but may use different catalysts and reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
2-Hydroxy-N-methyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-methyl-3-sulfamoylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . This inhibition can lead to a reduction in blood pressure and other therapeutic effects.
Comparación Con Compuestos Similares
2-Hydroxy-N-methyl-3-sulfamoylbenzamide can be compared with other similar compounds, such as:
Indapamide: Another sulfamoylbenzamide derivative used as an antihypertensive agent.
4-Hydroxy-2-quinolones: These compounds share similar structural features and are known for their pharmaceutical and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting biological activities, which may differ from those of other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-hydroxy-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-10-8(12)5-3-2-4-6(7(5)11)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14) |
Clave InChI |
RNYUPAMPWYLPJA-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


